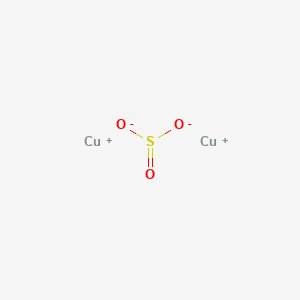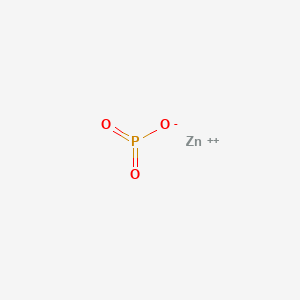
5-Chloro-2-iodobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-Chloro-2-iodobenzoic acid derivatives typically involves halogenation reactions where specific conditions are tailored to introduce chlorine and iodine atoms into the benzoic acid framework. An example is the reaction sequence involving nitration, selective reduction, diazotization, and chlorination to synthesize related chloro- and fluoro-benzoic acids with excellent yield, highlighting the adaptable nature of halogen substitution in benzoic acid derivatives for constructing complex molecules (Yu et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the presence of chlorine and iodine atoms attached to the benzene ring, which significantly influences their chemical reactivity and physical properties. The structure is further elucidated through spectral data, including NMR and mass spectrometry, providing insight into the compound's framework and substituent effects on its stability and reactivity.
Chemical Reactions and Properties
This compound participates in various chemical reactions, including but not limited to, oxidation processes, where it serves as a precursor for the synthesis of alpha,beta-unsaturated carbonyl compounds and conjugated aromatic carbonyl systems through oxidation adjacent to carbonyl functionalities (Nicolaou et al., 2002). These reactions are pivotal in the synthesis of complex organic molecules with potential pharmacological applications.
Scientific Research Applications
Iodo-functionalization of Alkenes and Alkynes : A study by Yusubov et al. (2008) demonstrated an efficient method for iodo-functionalization of alkenes and alkynes using m-iodosylbenzoic acid, a related compound. This process allows for easy isolation of final products without chromatographic purification (Yusubov, Yusubova, Kirschning, Park, & Chi, 2008).
Synthesis and Bioactivity of Hydrazide-Hydrazones : Popiołek et al. (2020) synthesized novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid and analyzed their cytotoxicity and antimicrobial activity. Some derivatives showed significant cytotoxicity and selectivity towards tumor cells and moderate antimicrobial activity (Popiołek, Patrejko, et al., 2020).
Growth Influence of Triiodobenzoic Acid : Research by Gorter (1949) on 2,3,5-triiodobenzoic acid, another related compound, explored its influence on the growth of root hairs, indicating potential applications in plant biology and agriculture (Gorter, 1949).
Synthesis of Nitrogenous Heterocycles : Křupková et al. (2013) described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound similar to 5-Chloro-2-iodobenzoic acid, in the synthesis of various nitrogenous heterocycles, highlighting its utility in drug discovery (Křupková, Funk, et al., 2013).
Synthesis of Iodine-Containing Nano-Dispersed Composites : Mamtsev et al. (2016) developed techniques for incorporating low molecular weight products with covalently bound iodine into a biodegradable matrix. This research has implications for advanced technology in food components and human health (Mamtsev, Мамцев Александр Николаевич, et al., 2016).
Safety and Hazards
5-Chloro-2-iodobenzoic acid is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
Future Directions
5-Chloro-2-iodobenzoic acid is a useful synthetic intermediate and is widely used in the synthesis of various compounds. It is used to prepare metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) and to synthesize quinolone carboxylic acids as cell-permeable inhibitors of protein tyrosine phosphatase . Its future directions could include further exploration of its uses in the synthesis of other compounds.
Mechanism of Action
Target of Action
5-Chloro-2-iodobenzoic Acid is a synthetic intermediate that has been used in the preparation of metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) . mGluR2 is a type of metabotropic glutamate receptor, which plays a crucial role in the central nervous system by modulating excitatory neurotransmission .
Mode of Action
It is known to interact with its target, mglur2, as a positive allosteric modulator . This means it binds to a site on the mGluR2 receptor that is distinct from the glutamate binding site, enhancing the receptor’s response to its neurotransmitter, glutamate .
Biochemical Pathways
The interaction of this compound with mGluR2 can affect various biochemical pathways. mGluR2 is involved in the regulation of neurotransmission, and its activation can lead to the inhibition of cyclic AMP formation . This can have downstream effects on neuronal excitability and synaptic plasticity .
Pharmacokinetics
Its lipophilicity (log po/w) is reported to be 259 , which could influence its absorption and distribution in the body .
Result of Action
The activation of mGluR2 by this compound can lead to various molecular and cellular effects. These include the modulation of neuronal excitability, which can influence various neurological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells . .
properties
IUPAC Name |
5-chloro-2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPQWTVTBCRPEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158596 | |
| Record name | 5-Chloro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13421-00-6 | |
| Record name | 5-Chloro-2-iodobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013421006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)





